molecular formula C20H24N2O3S2 B2814737 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide CAS No. 2034554-09-9

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2814737
CAS No.: 2034554-09-9
M. Wt: 404.54
InChI Key: BQUQNAUYINHSTG-UHFFFAOYSA-N
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Description

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Its molecular structure, which incorporates a benzamide core linked to a piperidine ring and a thiophene moiety, suggests potential as a key intermediate or a bioactive scaffold in drug discovery efforts. Compounds with similar structural features, such as sulfonamide and benzamide derivatives, are frequently investigated for their ability to interact with enzymes and protein targets . For instance, some cyclopropylamine-containing compounds have been identified as inhibitors of biological targets like LSD1, an epigenetic enzyme . Other structurally complex molecules are explored for targeted protein degradation or as apoptosis signal-regulating kinase inhibitors . Researchers are investigating this compound and its analogs primarily within in vitro biochemical and cellular assays to elucidate its precise mechanism of action and full pharmacological profile. Its properties may lend it to studies in oncology, neuroscience, and inflammation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S2/c23-20(17-3-1-16(2-4-17)18-9-12-26-14-18)21-13-15-7-10-22(11-8-15)27(24,25)19-5-6-19/h1-4,9,12,14-15,19H,5-8,10-11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUQNAUYINHSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a piperidine ring, a cyclopropylsulfonyl group, and a thiophene moiety. The molecular formula is C16H20N2O2SC_{16}H_{20}N_2O_2S with a molecular weight of approximately 304.41 g/mol. Its structural features contribute to its biological activity, particularly in modulating various cellular pathways.

This compound exhibits its biological effects primarily through interactions with specific receptors and enzymes. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to altered cellular proliferation and apoptosis in cancer cells.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological profile. The following table summarizes key findings related to the structural modifications that influence biological activity:

Modification Effect on Activity
Cyclopropylsulfonyl GroupEnhances binding affinity to target enzymes
Piperidine RingCritical for maintaining structural integrity
Thiophene MoietyContributes to selectivity towards specific receptors

Research indicates that modifications to the thiophene and piperidine portions can significantly impact the compound's efficacy and selectivity against various biological targets.

Antitumor Effects

In vitro studies have demonstrated that this compound exhibits potent antitumor activity against several cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against human breast cancer cells (MCF7) and lung cancer cells (A549). The compound induces apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Neuroleptic Activity

Similar compounds with benzamide structures have been studied for neuroleptic activity. This compound has been evaluated for its potential as an antipsychotic agent. Preliminary data suggest that it may exhibit lower cataleptogenic effects compared to traditional neuroleptics like haloperidol, indicating a favorable side effect profile.

Case Studies

  • Case Study 1: Anticancer Activity
    • A study assessed the efficacy of this compound in xenograft models of breast cancer. The results indicated a significant reduction in tumor volume compared to controls, supporting its potential as an effective anticancer agent.
  • Case Study 2: Neuropharmacological Effects
    • In a behavioral study using rodent models, the compound was tested for its effects on dopamine receptor modulation. Results showed that it could effectively reduce apomorphine-induced stereotypy without inducing significant motor side effects, suggesting its potential utility in treating psychotic disorders.

Comparison with Similar Compounds

Structural Analogues with Thiophenyl Substituents

Several benzamide derivatives with thiophenyl groups have been reported, though structural variations significantly influence their properties. Key analogues include:

N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide hydrochloride (5b): This compound () features a meta-oriented thiophen-3-yl group and a 4-(2-aminocyclopropyl)phenyl substituent on the benzamide nitrogen. Its anti-LSD1 activity highlights the importance of thiophene positioning and nitrogen substituents in biological activity .

N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide hydrochloride (4a): A para-thiophen-2-yl analogue, demonstrating how heterocycle orientation (2- vs. 3-thiophenyl) affects electronic properties and target binding .

The target compound differs in two critical aspects:

  • Thiophen Position : The para-oriented thiophen-3-yl group (vs. meta in 5b or para-thiophen-2-yl in 4a) may alter steric and electronic interactions with biological targets.
  • Nitrogen Substituent: The (1-(cyclopropylsulfonyl)piperidin-4-yl)methyl group introduces a sulfonamide and rigid piperidine ring, contrasting with the aminocyclopropylphenyl group in compounds. This substitution likely enhances solubility and metabolic stability due to the sulfonyl group’s electron-withdrawing nature .
Impact of Nitrogen Substituents on Physicochemical Properties

The nitrogen substituent plays a pivotal role in determining physicochemical behavior:

Compound Nitrogen Substituent Key Features Melting Point (°C) Yield (%) MS (EI) m/z
Target Compound (1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl Sulfonamide, piperidine, para-thiophen-3-yl N/A N/A N/A
5b 4-(2-Aminocyclopropyl)phenyl Meta-thiophen-3-yl, aminocyclopropyl 178–180 72 407.2
4a 4-(2-Aminocyclopropyl)phenyl Para-thiophen-2-yl 185–187 68 407.2

Key Observations :

  • Sulfonamide vs.
  • Piperidine Rigidity : The piperidine ring in the target compound could restrict conformational flexibility, possibly enhancing binding specificity.
Data Comparison and Research Findings

While the target compound’s biological data are unavailable in the provided evidence, structural inferences can be drawn from analogues:

  • Anti-LSD1 Activity : Compounds in with thiophenyl groups (e.g., 5b) show moderate to high LSD1 inhibition, suggesting that the target compound’s thiophen-3-yl group may retain similar activity if aligned spatially .
  • Sulfonyl Group Impact : The cyclopropylsulfonyl moiety may reduce metabolic degradation compared to amine-containing substituents, as sulfonamides are less prone to oxidative metabolism.

Q & A

Q. What are the common synthetic routes for preparing N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperidin-4-ylmethyl scaffold via nucleophilic substitution or reductive amination, using reagents like HBTU or BOP in THF with Et3_3N as a base .
  • Step 2 : Sulfonylation of the piperidine nitrogen with cyclopropylsulfonyl chloride under basic conditions (e.g., NaHCO3_3) .
  • Step 3 : Coupling of the thiophen-3-ylbenzamide moiety via amide bond formation using carbodiimide-based coupling agents (e.g., HBTU) .
    Purification : Silica gel column chromatography (e.g., 10% MeOH/CH2_2Cl2_2) and recrystallization (e.g., ethanol/HCl) are standard .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • 1^1H/13^{13}C NMR : Key for verifying piperidine ring conformation, sulfonyl group integration, and thiophene/benzamide aromatic signals. For example, piperidine methylene protons appear at δ 2.5–3.5 ppm, while thiophene protons resonate at δ 6.5–7.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ for C20_{20}H23_{23}N2_2O3_3S2_2 expected at ~427.12) .
  • IR Spectroscopy : Confirms sulfonyl (1150–1250 cm1^{-1}) and amide (1650–1700 cm1^{-1}) functional groups .

Q. What safety precautions are essential when handling this compound in the lab?

  • PPE : Gloves, lab coat, and goggles are mandatory due to acute oral toxicity (GHS Category 4) and skin irritation risks .
  • Ventilation : Use fume hoods to avoid aerosolized particles during synthesis or weighing .
  • Waste Disposal : Follow institutional guidelines for halogenated/organic waste; incineration is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products during synthesis?

  • Solvent Optimization : Replace THF with DMF for better solubility of polar intermediates, reducing reaction time by 30% .
  • Catalysis : Use Pd(OAc)2_2 for Suzuki-Miyaura coupling of thiophene derivatives (if applicable), achieving >90% yield .
  • Continuous Flow Reactors : Enhance scalability and reduce side reactions (e.g., over-sulfonylation) via precise temperature/pH control .

Q. What strategies resolve contradictory biological activity data across studies?

  • Assay Standardization : Normalize cell viability assays (e.g., MTT vs. ATP-based) to minimize variability in IC50_{50} values .
  • Target Validation : Use CRISPR knockouts or selective inhibitors to confirm receptor-specific effects (e.g., GPCR vs. kinase targets) .
  • Metabolic Stability Testing : Assess liver microsomal degradation to rule out false negatives due to rapid clearance .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .
  • MD Simulations : Simulate piperidine ring flexibility to evaluate conformational changes upon target binding .
  • QSAR Analysis : Correlate substituent effects (e.g., cyclopropyl vs. methyl sulfonyl) with activity trends .

Q. What methodologies identify degradation products during stability studies?

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • LC-MS/MS : Detect sulfonic acid derivatives (m/z 449.1) or oxidized thiophene metabolites (m/z 443.0) .
  • HPLC-PDA : Monitor purity shifts (>95% to <90%) under accelerated stability conditions .

Q. How can structural analogs be designed to enhance solubility without compromising activity?

  • PEGylation : Introduce polyethylene glycol chains at the benzamide para-position to increase aqueous solubility .
  • Salt Formation : Convert the free base to HCl or mesylate salts for improved crystallinity .
  • Prodrug Approaches : Mask the sulfonyl group as a tert-butyl carbamate for enhanced membrane permeability .

Methodological Considerations for Data Analysis

Q. How should researchers address batch-to-batch variability in biological activity?

  • Quality Control : Enforce strict HPLC purity thresholds (>98%) and NMR consistency checks .
  • Bioassay Replicates : Use triplicate measurements with internal standards (e.g., staurosporine for kinase assays) .
  • DoE (Design of Experiments) : Apply factorial designs to identify critical synthesis parameters (e.g., reaction time, stoichiometry) .

Q. What statistical tools are recommended for analyzing dose-response relationships?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
  • ANOVA with Tukey’s Test : Compare multiple IC_{50 values across cell lines or analogs .
  • PCA (Principal Component Analysis) : Cluster structural/activity data to prioritize lead optimization .

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